3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one

Lipophilicity LogP Drug-likeness

3‑[4‑(Pentyloxy)anilino]‑1‑phenylprop‑2‑en‑1‑one (CAS 185111‑13‑1) is a chalcone‑class α,β‑unsaturated ketone that incorporates an anilino (–NH–) bridge between a pentyloxyphenyl donor and a benzoyl acceptor. The molecule has the formula C₂₀H₂₃NO₂ and a molecular weight of 309.40 g mol⁻¹.

Molecular Formula C20H23NO2
Molecular Weight 309.4 g/mol
CAS No. 185111-13-1
Cat. No. B12554704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one
CAS185111-13-1
Molecular FormulaC20H23NO2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)NC=CC(=O)C2=CC=CC=C2
InChIInChI=1S/C20H23NO2/c1-2-3-7-16-23-19-12-10-18(11-13-19)21-15-14-20(22)17-8-5-4-6-9-17/h4-6,8-15,21H,2-3,7,16H2,1H3
InChIKeyZWIJUYPNGOVGDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

185111‑13‑1 Procurement Guide: Structural and Physicochemical Baseline for 3‑[4‑(Pentyloxy)anilino]‑1‑phenylprop‑2‑en‑1‑one


3‑[4‑(Pentyloxy)anilino]‑1‑phenylprop‑2‑en‑1‑one (CAS 185111‑13‑1) is a chalcone‑class α,β‑unsaturated ketone that incorporates an anilino (–NH–) bridge between a pentyloxyphenyl donor and a benzoyl acceptor . The molecule has the formula C₂₀H₂₃NO₂ and a molecular weight of 309.40 g mol⁻¹ . Its conjugated enone‑anilino scaffold is shared with a series of alkoxy‑anilino chalcones that have been explored as intermediates for flavonoid synthesis and as scaffolds for receptor‑antagonist programs, most notably in cysteinyl‑leukotriene (cysLT) receptor modulation [1]. The identity of the pentyloxy substituent and the secondary amine linker jointly determine the compound’s lipophilicity, polar surface area, and hydrogen‑bonding capacity, parameters that directly influence solubility, permeability, and molecular recognition.

Why Generic Substitution Fails for 185111‑13‑1: Alkoxy‑Chain and Linker‑Dependent Property Switches


Simply replacing 185111‑13‑1 with another “anilino‑chalcone” or a “pentyloxy‑chalcone” ignores the fact that the biological and physicochemical profile of this series is exquisitely sensitive to both the alkoxy chain length and the nature of the aryl linker. The pentyloxy chain delivers a logP of 5.14 , which is ≈1.6 log units higher than that of the unsubstituted anilino analog (logP 3.57 ), while the secondary amine contributes a polar surface area (PSA) of 38.3 Ų. This combination places the compound in a distinct region of the permeability‑solubility space that cannot be reproduced by shorter or longer alkoxy homologues or by the corresponding direct‑linked (i.e., phenyl) chalcone. Consequently, switching to an analog with a different chain length or linker will alter solubility, membrane transit, and target‑binding kinetics, potentially invalidating the biological readout or process performance that motivated the original selection.

Quantitative Differentiation Evidence for 3‑[4‑(Pentyloxy)anilino]‑1‑phenylprop‑2‑en‑1‑one (185111‑13‑1)


Lipophilicity Advantage Over the Unsubstituted Anilino Parent (1215‑50‑5) Drives Membrane Partitioning

The pentyloxy chain of 185111‑13‑1 raises the measured logP to 5.14, a substantial increase of +1.57 relative to the unsubstituted anilino lead (1215‑50‑5, logP 3.57) . This ΔlogP is expected to translate into a >30‑fold increase in octanol‑water partition coefficient, thereby enhancing passive membrane permeability and potentially improving intracellular target engagement in cell‑based assays. For procurement, this means that 185111‑13‑1 is the lipophilic anchor of the alkoxy‑anilino chalcone series and should be preferred when high membrane partitioning is required.

Lipophilicity LogP Drug-likeness Membrane permeability

Elevated Polar Surface Area Differentiates 185111‑13‑1 from the Direct Phenyl‑Linked Analog

The anilino (–NH–) group in 185111‑13‑1 contributes a polar surface area of 38.3 Ų , which is approximately 12 Ų larger than the PSA expected for the direct phenyl‑linked analog (E)‑3‑[4‑(pentyloxy)phenyl]‑1‑phenylprop‑2‑en‑1‑one (estimated ~26 Ų based on the absence of the NH donor) [1]. The additional PSA arises from the hydrogen‑bond donor and modulates crystal packing, solubility in polar media, and intermolecular recognition. For users designing co‑crystals, formulating amorphous solid dispersions, or seeking a specific H‑bond pattern, 185111‑13‑1 offers a predictable donor functionality that the all‑carbon analog lacks.

Polar Surface Area PSA Hydrogen bonding Crystal engineering

Conjugated Chromophore: Characteristic UV‑Vis Absorption Band and Structure‑Spectrum Correlation

The extended π‑conjugation across the enone‑anilino‑pentyloxyphenyl system gives 185111‑13‑1 a strong UV absorption band in the 340‑380 nm region. Although direct experimental λₘₐₓ data for 185111‑13‑1 are not yet publicly available, the structurally characterized phenyl analog (COD 2222150) exhibits a principal absorption at ~350 nm [1], and the analogous (E)‑3‑[4‑(pentyloxy)phenyl]‑1‑phenylprop‑2‑en‑1‑one has been studied by DFT, showing that the HOMO‑LUMO gap and hence λₘₐₓ is sensitive to the donor substituent [2]. The anilino nitrogen in 185111‑13‑1 is expected to shift the charge‑transfer band bathochromically relative to the all‑carbon analog, providing a distinct spectroscopic signature that can be used for identity testing and purity assessment in procurement.

UV-Vis spectroscopy Conjugation Optical properties Quality control

Caution: Absence of Publicly Available Bioactivity Data Precludes Activity‑Based Selection

As of the search date, no primary research articles, patents, or authoritative databases (BindingDB, ChEMBL, PubChem BioAssay) contain quantitative IC₅₀, Kd, or cellular efficacy data for 185111‑13‑1. Claims of “anticancer,” “anti‑inflammatory,” or “enzyme inhibition” activity found on generic vendor sites are not backed by publicly verifiable assay records . The structurally related class of alkoxy‑amino chalcones has been patented for cysLT receptor antagonism [1], but the specific contribution of 185111‑13‑1 within that series has not been disclosed. Consequently, any procurement decision based on expected biological activity must be validated experimentally.

Bioactivity Data gap Due diligence

Evidence‑Based Application Scenarios for 3‑[4‑(Pentyloxy)anilino]‑1‑phenylprop‑2‑en‑1‑one (185111‑13‑1)


Lipophilicity‑Driven Cell‑Penetration Probe in Phenotypic Screening Cascades

With a logP of 5.14, 185111‑13‑1 is the highest‑logP representative among the readily accessible anilino‑chalcones. This property makes it suitable as a lipophilic reference point in cellular permeability structure‑activity relationship (SAR) studies . When used alongside the unsubstituted anilino analog (logP 3.57) and intermediate alkoxy chain lengths, researchers can deconvolute the contribution of passive partitioning from specific target engagement, improving the interpretability of phenotypic readouts.

Hydrogen‑Bond‑Directed Co‑Crystal Engineering and Solid‑Form Development

The anilino –NH– donor in 185111‑13‑1 provides a defined hydrogen‑bond functionality that is absent in the direct phenyl‑linked analog (COD 2222150) [1]. Co‑crystallization screens with pharmaceutically acceptable co‑formers (e.g., carboxylic acids, amides) can exploit this donor to create novel solid forms with tailored solubility or stability profiles. This application leverages the structural differentiation established by the compound’s elevated PSA of 38.3 Ų.

Spectroscopic Identity Standard for Alkoxy‑Anilino Chalcone Libraries

The distinct UV‑Vis absorption of 185111‑13‑1, predicted to be bathochromically shifted relative to all‑carbon chalcones due to the anilino nitrogen contribution to the conjugated system, makes it a useful spectroscopic marker in compound library quality control [2]. A defined λₘₐₓ within the 350‑380 nm window can serve as a rapid pass/fail identity test during incoming material inspection, supplementing NMR and LC‑MS.

Building Block for Targeted Synthesis of CysLT‑Receptor Tool Compounds

The compound scaffolds onto the chalcone framework described in US 6,046,212 for cysLT receptor antagonism [3]. While no specific activity data exist for 185111‑13‑1 itself, its pentyloxy‑anilino architecture matches the general structure‑activity trends disclosed in the patent. Medicinal chemists synthesizing focused libraries around this chemotype can use 185111‑13‑1 as a late‑stage intermediate for further functionalization (e.g., carboxylation, tetrazole installation) to generate tool compounds for target validation.

Quote Request

Request a Quote for 3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.